2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
The compound 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide features a hexahydroquinoline core substituted with a cyano group, a furan ring, and a sulfanyl-linked acetamide moiety. The N-(3-methylphenyl) group distinguishes it from analogs, influencing its physicochemical and biological properties.
Properties
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-14-5-2-6-15(11-14)25-20(28)13-30-23-16(12-24)21(19-9-4-10-29-19)22-17(26-23)7-3-8-18(22)27/h2,4-6,9-11,21,26H,3,7-8,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLICXSZKXUNMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions:
Step 1: A furan-2-yl-substituted 4-aminohexahydroquinoline is synthesized via a condensation reaction between furan-2-carbaldehyde and an appropriate amine.
Step 2: This intermediate undergoes cyclization and subsequent functionalization to introduce the cyano group and the sulfanyl linkage.
Step 3: The final step involves acylation with 3-methylphenylacetyl chloride to yield the target compound.
Industrial Production Methods
Scaling up for industrial production would involve optimization of the reaction conditions to maximize yield and purity. This might include tweaking reaction temperatures, solvent choices, and purification techniques, like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions:
Oxidation: The furan ring can be prone to oxidation under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic ring and the sulfanyl linkage offer sites for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides for alkylation, sulfonating agents for sulfonation.
Major Products
Oxidation of the furan ring can lead to the formation of furanoid acids.
Reduction of the cyano group forms the corresponding amine derivative.
Substitution reactions can introduce various functional groups onto the aromatic ring, leading to derivatives with potentially different properties.
Scientific Research Applications
2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound, possibly exhibiting antibacterial or antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to its unique structural features which may interact with biological targets.
Industry: Explored for applications in materials science, such as in the creation of novel polymers or materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. The hexahydroquinoline scaffold is known to bind to various enzymes and receptors, potentially modulating their activity. The cyano group and the furan ring may also play roles in these interactions, influencing the compound's binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Structural analogs differ primarily in the aryl substituent on the acetamide nitrogen. Key examples include:
*Estimated based on structural similarity.
- The target compound’s 3-methylphenyl group balances moderate lipophilicity .
- Steric Effects : Mesityl derivatives () show steric hindrance, which may limit interactions in enzyme binding pockets compared to smaller groups like 3-methylphenyl .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) may stabilize the molecule via resonance, while electron-donating groups (e.g., ethoxy in ) improve solubility .
Biological Activity
The compound 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a hexahydroquinoline core with various functional groups, including a cyano group and a furan ring, which are known for their diverse biological activities. This article explores the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structural features include:
- Hexahydroquinoline core : Known for various pharmacological properties.
- Furan ring : Contributes to biological activity through its ability to participate in electron transfer.
- Cyano group : Enhances reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound show varying degrees of antimicrobial activity. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Pseudomonas aeruginosa | 12.5 μg/mL |
| Reference Drug (Ciprofloxacin) | Pseudomonas aeruginosa | 1 μg/mL |
This suggests that while the target compound may have moderate activity against certain Gram-negative bacteria, further studies are needed to confirm its efficacy.
Antioxidant Activity
The antioxidant potential of related compounds has been evaluated using methods such as the DPPH radical scavenging assay. These studies reveal that compounds with similar structures can effectively scavenge free radicals, indicating a potential for antioxidant properties.
Case Studies and Research Findings
- In Vitro Studies : Preliminary in vitro studies on related compounds have shown promising results in inhibiting the growth of Pseudomonas aeruginosa. Such findings suggest that further exploration of the target compound's antimicrobial properties could yield significant results.
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of similar compounds to bacterial proteins like PqsR in Pseudomonas aeruginosa. These studies indicate favorable binding energies ranging from −5.8 to −8.2 kcal/mol, suggesting potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
